molecular formula C21H22ClNO4S B2602851 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione CAS No. 1448027-04-0

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione

Cat. No.: B2602851
CAS No.: 1448027-04-0
M. Wt: 419.92
InChI Key: MCYQSGFYPHNASM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfonyl chlorides.

    Attachment of the Chlorophenyl Group: This step often involves nucleophilic substitution reactions where a chlorophenyl group is introduced to the pyrrolidine ring.

    Formation of the Pentane-1,5-dione Moiety: This can be synthesized through aldol condensation reactions followed by oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be utilized in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The pyrrolidine ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolidine-2-one share structural similarities with 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione.

    Sulfonyl Compounds: Sulfonyl chlorides and sulfonamides are related compounds that feature the sulfonyl functional group.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chlorophenyl group enhances its electrophilic properties, while the pyrrolidine ring provides structural rigidity and potential for hydrogen bonding.

Properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-5-phenylpentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO4S/c22-17-9-11-18(12-10-17)28(26,27)19-13-14-23(15-19)21(25)8-4-7-20(24)16-5-2-1-3-6-16/h1-3,5-6,9-12,19H,4,7-8,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYQSGFYPHNASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)CCCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.